![molecular formula C26H24ClF3N4O8 B1193529 Sorafenib-galactosamine](/img/no-structure.png)
Sorafenib-galactosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sorafenib-galactosamine is conjugate of sorafenib with galactose through amide bond. Sorafenib was approved by FDA in December 2005 for use in the treatment of advanced renal cancer. Liver cancer. The European Commission granted marketing authorization to the drug for the treatment of patients with hepatocellular carcinoma (HCC), the most common form of liver cancer, in October 2007, and FDA approval for this indication followed in November 2007.
Scientific Research Applications
1. Hepatocellular Carcinoma (HCC) Treatment
Sorafenib, a multikinase inhibitor, is primarily used in the treatment of Hepatocellular Carcinoma (HCC). It prolongs overall survival and delays time to progression in patients with advanced HCC not suitable for curative treatment or transarterial chemoembolization. However, the clinical efficacy of sorafenib is modest, and research has been focused on optimizing its use and overcoming resistance to improve treatment outcomes in HCC (Llovet et al., 2008).
2. Mechanisms of Sorafenib Resistance
The effectiveness of sorafenib in liver cancer is limited due to the development of resistance. Studies have revealed multiple mechanisms behind this resistance, such as the activation of hypoxia-inducible pathways and epithelial-mesenchymal transition. Understanding these mechanisms is crucial for developing more effective individualized therapeutic strategies (Zhu et al., 2017).
3. Targeted Drug Delivery Systems
Research has explored the use of galactosamine (Gal) for targeted drug delivery systems in HCC, leveraging its high binding affinity to asialoglycoprotein receptors overexpressed in HCC cells. This strategy aims to enhance the delivery of potent drugs like sorafenib, improving treatment efficacy and diagnosis via advanced imaging techniques (Yousef et al., 2018).
4. Sorafenib in Other Cancers
Apart from HCC, sorafenib has been investigated for its efficacy in other cancer types, including osteosarcoma. Studies have shown that sorafenib can induce apoptosis and inhibit proliferation in these cancers, suggesting its broader therapeutic potential beyond liver cancer (Grignani et al., 2012).
5. Combination Therapies
Combination therapies involving sorafenib are being studied to enhance its anticancer effects. This includes combining sorafenib with agents like anti-VEGF therapies or kinase inhibitors to overcome resistance mechanisms and improve overall treatment outcomes in cancer patients (Galmiche et al., 2014).
properties
Product Name |
Sorafenib-galactosamine |
---|---|
Molecular Formula |
C26H24ClF3N4O8 |
Molecular Weight |
612.94 |
IUPAC Name |
4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide |
InChI |
InChI=1S/C26H24ClF3N4O8/c27-17-6-3-13(9-16(17)26(28,29)30)33-25(40)32-12-1-4-14(5-2-12)41-15-7-8-31-18(10-15)23(38)34-20-22(37)21(36)19(11-35)42-24(20)39/h1-10,19-22,24,35-37,39H,11H2,(H,34,38)(H2,32,33,40)/t19-,20-,21+,22-,24-/m1/s1 |
InChI Key |
AZQZZRFAWFUQPA-WKKMNAASSA-N |
SMILES |
O=C(N[C@H]1[C@H](O)O[C@H](CO)[C@H](O)[C@@H]1O)C2=NC=CC(OC3=CC=C(NC(NC4=CC=C(Cl)C(C(F)(F)F)=C4)=O)C=C3)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Sorafenibgalactosamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.